1,8-Octanedithiol (ODT) is a molecule with two thiol (-SH) groups at each end, connected by an eight-carbon chain. This structure allows ODT to bind strongly to metal surfaces through the thiol groups, forming self-assembled monolayers (SAMs) . SAMs are ordered, single-molecule-thick films that offer unique properties based on the chosen molecule.
ODT SAMs are particularly attractive for research due to their:
These characteristics make ODT SAMs valuable tools for studying various phenomena at the nanoscale, including:
Organic photovoltaics (OPVs) are devices that convert sunlight into electricity using organic materials. 1,8-Octanedithiol plays a role in OPV research as a:
1,8-Octanedithiol is an organosulfur compound with the molecular formula and a molecular weight of approximately 178.36 g/mol. It is characterized by two thiol (-SH) groups attached to an eight-carbon alkane chain. This compound typically appears as a colorless to light yellow liquid with a sulfurous odor, and it is slightly soluble in water, with a solubility of about 11.4 g/L at 19.8 °C . The compound has a boiling point of 225 °C and a flash point of 132 °C, indicating its relatively stable nature under standard conditions .
Research indicates that 1,8-octanedithiol exhibits biological activity relevant to medicinal chemistry. It has been studied for its role as a model compound for thioredoxins, which are crucial in cellular redox regulation and antioxidant defense mechanisms . Furthermore, its derivatives have been investigated for potential applications in treating diseases such as chronic Chagas disease through peptide synthesis .
Several methods exist for synthesizing 1,8-octanedithiol:
These methods highlight the versatility in synthesizing this compound for various applications in research and industry.
1,8-Octanedithiol finds applications across several fields:
Studies have demonstrated that 1,8-octanedithiol interacts with various chemical species and can influence reaction pathways significantly. For instance, its role as a scavenger during peptide synthesis has been shown to lead to the formation of alkylation by-products when subjected to acidic conditions . Furthermore, its interactions with platinum complexes have been studied to understand its potential implications in cancer therapy .
1,8-Octanedithiol belongs to a broader class of dithiols and organosulfur compounds. Here are some similar compounds along with their unique features:
The uniqueness of 1,8-octanedithiol lies in its specific chain length and the positioning of thiol groups which confer distinct chemical properties and reactivity patterns compared to these similar compounds.
Irritant